![molecular formula C18H16ClNO3S2 B2923284 4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797774-91-4](/img/structure/B2923284.png)
4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a benzenesulfonamide derivative with a thiophene ring. Benzenesulfonamides are a class of compounds that have been widely studied for their biological activities . Thiophene is a five-membered ring with one sulfur atom, and its derivatives have been found to have various properties and applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene derivatives are known to undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives are known for their anti-inflammatory properties. The compound , with its thiophene backbone, may be utilized in the development of new anti-inflammatory agents. These compounds can inhibit various inflammatory pathways, potentially leading to treatments for conditions like arthritis, asthma, and other inflammatory diseases .
Antimicrobial Activity
The benzenesulfonamide group has been associated with antimicrobial activity. This compound could be part of research aiming to develop new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens. Its structure could be modified to enhance its efficacy and reduce toxicity .
Anticancer Research
Both thiophene and benzenesulfonamide moieties have shown promise in anticancer research. The compound could be investigated for its potential to inhibit cancer cell growth and proliferation. It might be particularly useful in targeting specific types of cancer cells with minimal impact on healthy cells .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signaling pathways within cells. The compound’s structure suggests it could be effective in inhibiting certain kinases, which is a promising approach in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders .
Anti-Arrhythmic Potential
Given the importance of thiophene derivatives in cardiovascular research, this compound might be explored for its potential use as an anti-arrhythmic agent. It could help in regulating heart rhythm and treating conditions such as atrial fibrillation .
Antioxidant Properties
The compound’s phenolic structure indicates that it may possess antioxidant properties. Research into this application could lead to the development of new antioxidants that protect cells from oxidative stress, which is implicated in a range of diseases, including neurodegenerative disorders and aging .
Each of these applications represents a unique field of research where “4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” could make a significant impact. Further research and development are necessary to fully understand and harness the potential of this compound in these areas. The detailed and informative content provided here is based on the therapeutic importance of synthetic thiophene and the biological potential of benzenesulfonamide derivatives, as outlined in the referenced literature .
Mechanism of Action
properties
IUPAC Name |
4-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,18,20-21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZSYTZURYXXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide |
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